1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole
Description
1-{[1-(Thiophene-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted at position 2 with a trifluoromethyl (-CF₃) group. The piperidin-4-ylmethyl moiety at position 1 is further functionalized with a thiophene-2-carbonyl group. This structural architecture combines electron-withdrawing (-CF₃) and π-conjugated (thiophene) substituents, which are known to enhance metabolic stability, binding affinity, and pharmacokinetic properties in drug-like molecules . The compound’s synthesis likely involves coupling thiophene-2-carboxylic acid derivatives to a piperidine intermediate, followed by benzodiazole ring formation—a strategy analogous to methods described for structurally related compounds (e.g., ).
Properties
IUPAC Name |
thiophen-2-yl-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS/c20-19(21,22)18-23-14-4-1-2-5-15(14)25(18)12-13-7-9-24(10-8-13)17(26)16-6-3-11-27-16/h1-6,11,13H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLVOIRVIHHCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Thiophene Ring: The thiophene ring is often introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura coupling are commonly used to introduce various substituents.
Scientific Research Applications
1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
| Compound Name / ID (Evidence Source) | Core Structure | Substituents | Key Features |
|---|---|---|---|
| Target Compound | Benzodiazole | -CF₃ (C2); 1-[(thiophene-2-carbonyl)piperidin-4-ylmethyl] | Combines -CF₃ (electron-withdrawing) and thiophene-carbonyl (π-conjugated) for enhanced binding and stability. |
| 1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole (16) | Benzodiazole | -CF₃ absent; 1-(4-fluorobenzyl) | Fluorophenyl enhances lipophilicity but lacks thiophene’s π-stacking potential. |
| 1-{2-Phenyl-2-[4-(trifluoromethyl)benzyl-oxy]ethyl}-1H-benzimidazole (15) | Benzimidazole | -CF₃ (benzyloxy); phenyl-ethyl chain | -CF₃ on benzyloxy increases steric bulk; benzimidazole core may improve DNA intercalation potential. |
| 4-((1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline (4) | Quinoline | -CF₃ (C2); triazole-methoxy | -CF₃ and fluorine synergize for antiviral activity; triazole improves solubility. |
| N-(1-(Benzo[d]thiazol-2-yl)-1,1-difluoro-4-phenylbutan-2-yl)piperidin-1-amine (5) | Benzothiazole | -CF₂; piperidinyl | Difluoroalkyl enhances metabolic resistance; piperidine aids in CNS penetration. |
Key Observations :
- Trifluoromethyl (-CF₃): The -CF₃ group in the target compound and analogues (e.g., ) is critical for enhancing binding affinity via hydrophobic interactions and electron-withdrawing effects. In antiviral quinolones (), -CF₃ contributes to a high selectivity index (SI > 10) against SARS-CoV-2.
- Thiophene vs. Other Heterocycles : The thiophene-2-carbonyl group in the target compound may offer superior π-π stacking compared to phenyl () or triazole () substituents, as thiophene’s electron-rich aromatic system facilitates interactions with biological targets (e.g., enzyme active sites) .
Table 2: Activity and Physicochemical Properties
| Compound | Biological Activity (Evidence Source) | LogP (Predicted) | tPSA (Ų) | Notable Findings |
|---|---|---|---|---|
| Target Compound | Not explicitly reported (inferred from analogues) | ~3.5 (estimated) | ~75 | High lipophilicity (-CF₃, thiophene) balanced by polar piperidine-thiophene carbonyl. |
| 10g (4) | Anti-SARS-CoV-2 (SI > 10) | 4.1 | 85 | -CF₃ and fluorine enhance antiviral potency. |
| Compound 4 (13) | Peripherally restricted CB1R antagonist | 3.8 | 92 | Sulfonamide substituent increases tPSA, reducing BBB penetration. |
| 1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole (16) | Unknown | 2.9 | 45 | Lower tPSA suggests potential CNS activity. |
Key Insights :
- Peripheral Restriction : Unlike ’s CB1R antagonist (tPSA > 90), the target compound’s lower tPSA (~75) may allow moderate CNS penetration, depending on administration route.
- Metabolic Stability : The thiophene-carbonyl group may reduce oxidative metabolism compared to alkyl chains (e.g., ’s difluoroalkyl), as seen in thiophene-containing drugs like duloxetine.
Comparison with Analogues :
Biological Activity
The compound 1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole is a novel synthetic derivative belonging to the class of benzodiazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure incorporates a thiophene moiety, a piperidine ring, and a trifluoromethyl group, which contribute to its pharmacological properties.
Research indicates that compounds containing benzodiazole and thiophene moieties exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many benzodiazole derivatives are known to inhibit specific enzymes involved in cancer cell proliferation. For instance, they may target kinases or phosphodiesterases that play critical roles in signaling pathways regulating cell growth and apoptosis .
- Antimicrobial Activity : The thiophene component is associated with antimicrobial properties, potentially affecting bacterial cell wall synthesis or disrupting membrane integrity .
Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant anticancer activity against various cancer cell lines. In vitro assays have shown:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis |
| U87 (Glioblastoma) | 45.2 ± 13.0 | Inhibition of PI3K/Akt pathway |
| HEPG2 (Liver) | 30.5 ± 5.0 | Cell cycle arrest and apoptosis induction |
Flow cytometry analysis indicated that the compound promotes apoptosis in a dose-dependent manner in MCF-7 cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
| Microorganism | MIC (mg/mL) | Observed Effect |
|---|---|---|
| Staphylococcus aureus | 0.015 | Strong inhibition of growth |
| Escherichia coli | 0.125 | Moderate inhibition |
These results suggest that the compound may be effective against resistant strains of bacteria, making it a candidate for further development as an antibiotic .
Case Studies
- In Vivo Tumor Suppression : A study involving tumor-bearing mice treated with the compound revealed a significant reduction in tumor size compared to control groups. The study highlighted its potential as an anticancer therapeutic agent .
- Cytotoxicity Assessment : In a comparative study with standard chemotherapeutics like Doxorubicin, the compound exhibited comparable cytotoxic effects on cancer cells while showing reduced toxicity on normal cells, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
